Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

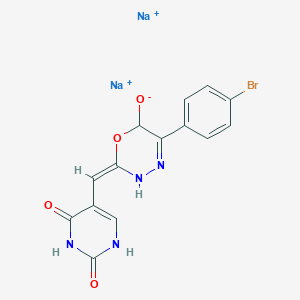

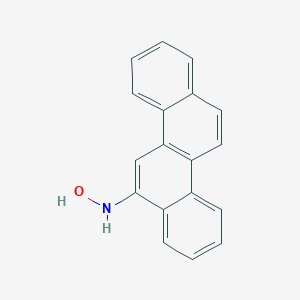

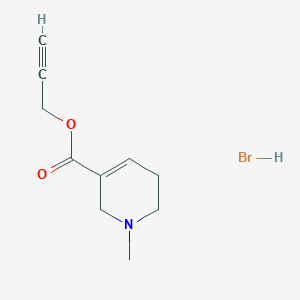

Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether, also known as MBX-8025, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyridinium bis-retinoids and is being investigated for its ability to regulate lipid metabolism and treat metabolic disorders.

Mechanism of Action

Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether acts as a PPAR agonist, which activates the PPAR pathway and regulates lipid metabolism. PPARs are a family of nuclear receptors that play a key role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of the PPAR pathway by this compound leads to increased fatty acid oxidation, decreased lipogenesis, and improved insulin sensitivity.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce liver fat content, improve insulin sensitivity, and reduce inflammation. In clinical trials, this compound has been shown to improve lipid profiles and reduce liver fat content in patients with NAFLD and NASH.

Advantages and Limitations for Lab Experiments

One of the advantages of Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether is that it has been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of this compound is that it has a relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are a number of future directions for research on Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether. One area of research is the development of more potent and selective PPAR agonists. Another area of research is the investigation of the potential therapeutic applications of this compound in other metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to determine the optimal dosing and administration of this compound for the treatment of metabolic disorders.

Synthesis Methods

Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of two molecules of 4-(hydroxyiminomethyl)pyridine to form the bis-pyridinium intermediate. This intermediate is then reacted with dibromomethane and 2,6-dichlorobenzyl chloride to yield the final product.

Scientific Research Applications

Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether has been studied for its potential therapeutic applications in a number of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. Research has shown that this compound can regulate lipid metabolism by activating the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a key role in lipid metabolism and glucose homeostasis.

properties

CAS RN |

122168-73-4 |

|---|---|

Molecular Formula |

C22H22Br2Cl2N4O2 |

Molecular Weight |

605.1 g/mol |

IUPAC Name |

(NE)-N-[[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide |

InChI |

InChI=1S/C22H21Cl2N4O2.2BrH/c23-21-3-1-4-22(24)20(21)17-30-26-16-19-7-13-28(14-8-19)10-2-9-27-11-5-18(6-12-27)15-25-29;;/h1,3-8,11-16H,2,9-10,17H2;2*1H/q+1;;/p-1/b26-16+;; |

InChI Key |

OXAOLQGVAKSQSU-SZQCDHDFSA-M |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CC=[N+](C=C2)CCCN3C=CC(=C[NH+]=O)C=C3)Cl.[Br-].[Br-] |

SMILES |

C1=CC(=C(C(=C1)Cl)CON=CC2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C=NO)Cl.[Br-].[Br-] |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON=CC2=CC=[N+](C=C2)CCCN3C=CC(=C[NH+]=O)C=C3)Cl.[Br-].[Br-] |

synonyms |

UNO 3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)